molecular formula C17H18N4 B5301228 1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole

1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole

カタログ番号 B5301228
分子量: 278.35 g/mol
InChIキー: VULHJHKPBYQLEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.

科学的研究の応用

CPI-444 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the adenosine A2A receptor, which plays a critical role in tumor growth and immune evasion. CPI-444 has been tested in preclinical studies and has shown promising results in combination with other cancer drugs. It has also been shown to enhance the effectiveness of immunotherapy in cancer treatment.

作用機序

CPI-444 inhibits the adenosine A2A receptor, which is overexpressed in many types of cancer cells. The adenosine A2A receptor plays a critical role in tumor growth and immune evasion by suppressing the activity of immune cells. CPI-444 blocks the adenosine A2A receptor, which leads to the activation of immune cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
CPI-444 has been shown to have a significant impact on the immune system. It enhances the activity of immune cells, such as T cells and natural killer cells, which are responsible for recognizing and attacking cancer cells. CPI-444 also reduces the production of immunosuppressive molecules, which are produced by cancer cells to evade the immune system. Additionally, CPI-444 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.

実験室実験の利点と制限

CPI-444 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. It has also been extensively studied in preclinical models, which allows for a better understanding of its mechanism of action and potential therapeutic applications. However, CPI-444 has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, it has not been extensively studied in clinical trials, which may limit its potential therapeutic applications.

将来の方向性

There are several future directions for the study of CPI-444. One potential direction is to study its effectiveness in combination with other cancer drugs. CPI-444 has shown promising results in preclinical studies when combined with other cancer drugs, and further research in this area may lead to new treatment options for cancer patients. Another future direction is to study its effectiveness in other diseases, such as autoimmune diseases and chronic inflammation. CPI-444 has anti-inflammatory effects, which may be beneficial in the treatment of these diseases. Finally, further research is needed to understand the safety and efficacy of CPI-444 in clinical trials, which will be critical in determining its potential as a therapeutic agent.

合成法

CPI-444 is synthesized through a multi-step process that involves the reaction of 2-chloroethylcyclopropyl ketone with 1H-imidazole-2-carbaldehyde, followed by reaction with 2-bromo-1-(4-fluorophenyl)ethanone and 1H-pyrazole-4-carbaldehyde. The final product is purified through column chromatography to obtain CPI-444 in its pure form.

特性

IUPAC Name

2-cyclopropyl-1-[1-(2-pyrazol-1-ylphenyl)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-13(20-12-10-18-17(20)14-7-8-14)15-5-2-3-6-16(15)21-11-4-9-19-21/h2-6,9-14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULHJHKPBYQLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2C=CC=N2)N3C=CN=C3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。